molecular formula C10H13N3 B8643857 5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine

5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine

Cat. No. B8643857
M. Wt: 175.23 g/mol
InChI Key: LYCIKPFEMILQSX-UHFFFAOYSA-N
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Patent
US04446323

Procedure details

Following the procedure of Example 3, 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is reduced with lithium aluminum hydride to afford the title compound as the hydrochloride salt, m.p. 198°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[N:9]3[CH2:11][CH2:12][CH2:13][CH:8]3[C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[N:1]1[C:10]2[N:9]3[CH2:11][CH2:12][CH2:13][CH:8]3[CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2NC(C3N(C21)CCC3)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2NCC3N(C21)CCC3
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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